

Spectroscopic Profile of 2-Bromo-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methylthiazole

Cat. No.: B1268296

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromo-4-methylthiazole**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2-bromo-4-methylthiazole**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in the searched literature	-	-	-

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in the searched literature	-

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Weak	C-H stretch (aromatic)
~2925	Weak	C-H stretch (methyl)
~1550	Medium	C=N stretch (thiazole ring)
~1450	Medium	C=C stretch (thiazole ring)
~1380	Medium	C-H bend (methyl)
~1050	Strong	C-S stretch
~650	Strong	C-Br stretch

Note: The FT-IR data is predicted based on typical vibrational modes for similar thiazole structures and functional groups. Experimental values may vary.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
179	High	[M+2] ⁺ • (Molecular ion with ⁸¹ Br)
177	High	[M] ⁺ • (Molecular ion with ⁷⁹ Br) [1]

Experimental Protocols

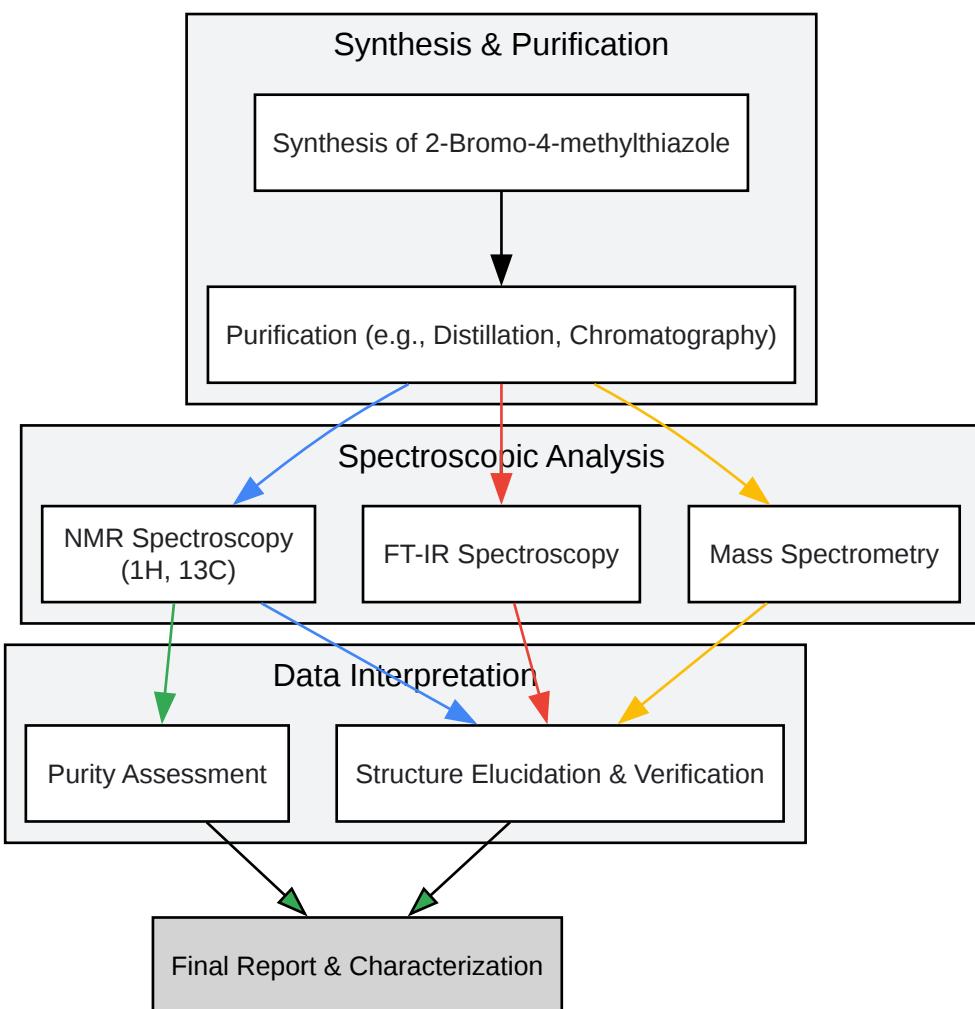
The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

A solution of **2-bromo-4-methylthiazole** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an

internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy


The FT-IR spectrum is typically recorded using a neat liquid film of **2-bromo-4-methylthiazole** between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform, carbon tetrachloride) can be used. The spectrum is recorded over the range of 4000-400 cm^{-1} . The data is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **2-bromo-4-methylthiazole** in a volatile organic solvent (e.g., dichloromethane, methanol) is injected into the GC. The compound is separated from the solvent and then introduced into the mass spectrometer. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **2-bromo-4-methylthiazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis of **2-bromo-4-methylthiazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 551541 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-methylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268296#2-bromo-4-methylthiazole-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com